3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol
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Overview
Description
3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C11H13BrFNO It is characterized by the presence of a pyrrolidine ring substituted with a 3-bromo-4-fluorobenzyl group and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol typically involves the reaction of 3-bromo-4-fluorobenzyl bromide with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromine atom can be reduced to form a hydrogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Oxidation: Formation of 3-(3-bromo-4-fluorobenzyl)pyrrolidin-3-one.
Reduction: Formation of 3-(4-fluorobenzyl)pyrrolidin-3-ol.
Substitution: Formation of 3-(3-azido-4-fluorobenzyl)pyrrolidin-3-ol or 3-(3-methoxy-4-fluorobenzyl)pyrrolidin-3-ol.
Scientific Research Applications
3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromo-4-chlorobenzyl)pyrrolidin-3-ol
- 3-(3-Bromo-4-methylbenzyl)pyrrolidin-3-ol
- 3-(3-Bromo-4-methoxybenzyl)pyrrolidin-3-ol
Uniqueness
3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol is unique due to the presence of both bromine and fluorine atoms on the benzyl group, which can influence its reactivity and interaction with biological targets. The combination of these substituents can enhance the compound’s stability, lipophilicity, and binding affinity compared to similar compounds .
Properties
Molecular Formula |
C11H13BrFNO |
---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
3-[(3-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H13BrFNO/c12-9-5-8(1-2-10(9)13)6-11(15)3-4-14-7-11/h1-2,5,14-15H,3-4,6-7H2 |
InChI Key |
QEHMJKIIIMGVBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=CC(=C(C=C2)F)Br)O |
Origin of Product |
United States |
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